4,4'-Disulfanediyldipentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediyldipentanoic acid is an organic compound with the molecular formula C10H18O4S2 and a molecular weight of 266.38 g/mol It is characterized by the presence of two sulfane (disulfide) groups attached to a pentanoic acid backbone
Preparation Methods
The synthesis of 4,4’-Disulfanediyldipentanoic acid typically involves the reaction of appropriate thiol precursors under oxidative conditions. One common method includes the use of thiol and halogenated pentanoic acid derivatives, followed by oxidation to form the disulfide bond. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4,4’-Disulfanediyldipentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-Disulfanediyldipentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide bonds are of interest in the study of protein folding and stability, as well as in the design of disulfide-rich peptides and proteins.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediyldipentanoic acid involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and influencing the redox state of the cellular environment .
Comparison with Similar Compounds
Similar compounds to 4,4’-Disulfanediyldipentanoic acid include:
4,4’-Dithiobisbenzoic acid: Similar in having disulfide bonds but with a benzoic acid backbone.
4,4’-Dithiodibutyric acid: Similar structure but with a shorter butyric acid chain.
4,4’-Dithiodipropionic acid: Another similar compound with an even shorter propionic acid chain.
The uniqueness of 4,4’-Disulfanediyldipentanoic acid lies in its pentanoic acid backbone, which provides different steric and electronic properties compared to its shorter-chain analogs .
Properties
Molecular Formula |
C10H18O4S2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(4-carboxybutan-2-yldisulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4S2/c1-7(3-5-9(11)12)15-16-8(2)4-6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
BCFBPJSGNRZWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)SSC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.